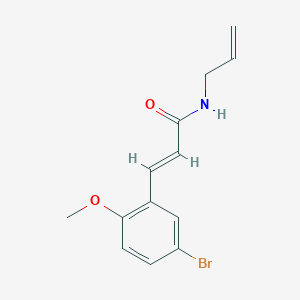![molecular formula C15H14FN3 B7646248 2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]acetonitrile](/img/structure/B7646248.png)
2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]acetonitrile, also known as FIIN-3, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in cancer treatment.
Mécanisme D'action
2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]acetonitrile works by binding to the ATP-binding site of FGFR1, which prevents the kinase from phosphorylating downstream targets. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can effectively inhibit the activity of FGFR1 in cancer cells, leading to a decrease in cell proliferation and an increase in apoptosis. Additionally, this compound has been found to have minimal toxicity in normal cells, indicating its potential as a safe and effective cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]acetonitrile is its specificity for FGFR1, which allows for targeted inhibition of cancer cells without affecting normal cells. However, this compound has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, the synthesis of this compound can be challenging and requires multiple steps, which may make it difficult to produce in large quantities.
Orientations Futures
Future research on 2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]acetonitrile could focus on improving its pharmacokinetic properties to increase its effectiveness in vivo. Additionally, the potential use of this compound in combination with other cancer treatments could be explored to enhance its efficacy. Finally, the development of new inhibitors targeting other members of the FGFR family could lead to the discovery of more effective cancer treatments.
Méthodes De Synthèse
The synthesis of 2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]acetonitrile involves a multi-step process that begins with the reaction of 6-fluoroindole with 2-bromoacetophenone to form 4-(6-fluoro-1H-indol-3-yl)-1-phenylbutan-1-one. This intermediate is then reacted with 3,6-dihydro-2H-pyridine-4-carbonitrile to produce the final product, this compound.
Applications De Recherche Scientifique
2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]acetonitrile has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of the kinase FGFR1, which plays a crucial role in the growth and survival of cancer cells. This compound has been found to be effective against various types of cancer, including lung cancer, breast cancer, and gastric cancer.
Propriétés
IUPAC Name |
2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3/c16-12-1-2-13-14(10-18-15(13)9-12)11-3-6-19(7-4-11)8-5-17/h1-3,9-10,18H,4,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFGDSIMXAHLHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CNC3=C2C=CC(=C3)F)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-[(Z)-(4-oxochromen-3-ylidene)methyl]phenoxy]propanoic acid](/img/structure/B7646168.png)
![Naphthalen-2-yl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B7646172.png)

![N-[(1R,2R)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B7646187.png)


![4-(piperazin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B7646201.png)


![4-Chloro-5-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]amino]-2-methylpyridazin-3-one](/img/structure/B7646234.png)
![[5-(4-Fluorophenyl)furan-2-yl]-piperazin-1-ylmethanone](/img/structure/B7646256.png)

![1-[(4-Methylsulfanylphenyl)methyl]quinoxalin-2-one](/img/structure/B7646266.png)
![4-[[4-(dimethylamino)benzoyl]amino]-N-methylbenzamide](/img/structure/B7646276.png)